rac-(2R,4R)-2-(pyridin-3-yl)oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rac-(2R,4R)-2-(pyridin-3-yl)oxan-4-amine” is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyridine ring attached to an oxane (tetrahydropyran) ring, which is further substituted with an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(2R,4R)-2-(pyridin-3-yl)oxan-4-amine” typically involves the following steps:
Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Ring: This step may involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine or reduce the oxane ring to a simpler ether.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium azide.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Piperidine derivatives or reduced oxane ring compounds.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting neurological or inflammatory diseases.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-3-yl)oxan-4-amine: Lacks the chiral centers.
2-(pyridin-2-yl)oxan-4-amine: Different position of the pyridine ring.
2-(pyridin-3-yl)tetrahydrofuran-4-amine: Different ring structure (tetrahydrofuran instead of oxane).
Uniqueness
“rac-(2R,4R)-2-(pyridin-3-yl)oxan-4-amine” is unique due to its specific chiral centers and the combination of functional groups, which may confer unique biological or chemical properties.
Properties
IUPAC Name |
(2R,4R)-2-pyridin-3-yloxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-2,4,7,9-10H,3,5-6,11H2/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXJMZAFZYHREV-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1N)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](C[C@@H]1N)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.